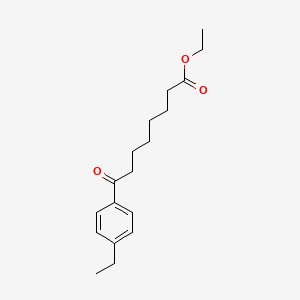

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate

Description

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the eighth carbon of an octanoate chain, which also bears a 4-ethylphenyl group and a keto group at the same position

Properties

IUPAC Name |

ethyl 8-(4-ethylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-15-11-13-16(14-12-15)17(19)9-7-5-6-8-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJQDLOUBWZMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645759 | |

| Record name | Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-32-0 | |

| Record name | Ethyl 4-ethyl-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-ethylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-ethylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 8-(4-ethylphenyl)-8-oxooctanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Types of Reactions:

Oxidation: Ethyl 8-(4-ethylphenyl)-8-oxooctanoate can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The keto group in the compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Reduction: Formation of 8-(4-ethylphenyl)-8-hydroxyoctanoate.

Substitution: Formation of nitro derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various organic reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-ethylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The keto group can participate in redox reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

- Ethyl 8-(4-methylphenyl)-8-oxooctanoate

- Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

- Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate

Comparison: Ethyl 8-(4-ethylphenyl)-8-oxooctanoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs with different alkyl groups, it may exhibit different solubility, boiling points, and reactivity in substitution reactions. The specific positioning of the ethyl group can also affect the compound’s interaction with biological targets, potentially leading to different biological activities.

Biological Activity

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate has the molecular formula and features an ethyl ester group along with a ketone functional group. The compound's structure is characterized by a long carbon chain, which may influence its solubility and interaction with biological systems.

The biological activity of ethyl 8-(4-ethylphenyl)-8-oxooctanoate is hypothesized to involve several mechanisms:

- Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with various biological pathways.

- Protein Binding : The phenyl group is likely to interact with hydrophobic pockets in proteins, enhancing its biological activity through non-covalent interactions.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes, potentially influencing metabolic pathways.

Biological Activities

Research indicates that ethyl 8-(4-ethylphenyl)-8-oxooctanoate exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant effects on cell migration and invasion.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 15 | Inhibition of proliferation |

| MDA-MB-231 (Breast) | 10 | Reduced migration |

| HepG2 (Liver) | 20 | Induction of apoptosis |

- Antimicrobial Properties : Ethyl 8-(4-ethylphenyl)-8-oxooctanoate has shown potential antimicrobial activity against various pathogens. Research suggests it may inhibit the growth of specific bacteria and fungi.

Case Studies

- Antitumor Effects : In a study examining the effects on lung cancer cells (A549), ethyl 8-(4-ethylphenyl)-8-oxooctanoate was found to significantly reduce cell viability at concentrations as low as 15 µM. The mechanism involved apoptosis induction, as evidenced by increased caspase activity.

- Antimicrobial Testing : Another study evaluated the compound's efficacy against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of ethyl 8-(4-ethylphenyl)-8-oxooctanoate, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 8-(4-methylphenyl)-8-oxooctanoate | Methyl group instead of ethyl; similar biological activity | |

| Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate | Isopropyl group; potential for different enzyme interactions | |

| Ethyl benzoate | Simpler structure; lacks long carbon chain |

Future Research Directions

Despite promising findings, further research is necessary to elucidate the full scope of ethyl 8-(4-ethylphenyl)-8-oxooctanoate's biological activities. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Toxicology Assessments : Evaluating potential toxicity to ensure safety for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 8-(4-ethylphenyl)-8-oxooctanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via acid-catalyzed esterification of 8-(4-ethylphenyl)-8-oxooctanoic acid with ethanol under reflux conditions. Sulfuric acid or p-toluenesulfonic acid are common catalysts . For optimization, continuous flow reactors improve yield (up to 90%) and purity by enhancing temperature and mixing control. Stoichiometric ratios (e.g., 1:1.2 acid-to-ethanol) and solvent selection (e.g., toluene for azeotropic water removal) are critical parameters .

Q. Which spectroscopic techniques are essential for characterizing Ethyl 8-(4-ethylphenyl)-8-oxooctanoate?

Key techniques include:

- NMR : H and C NMR confirm ester and ketone groups (e.g., δ 174.4 ppm for ester carbonyl in C NMR) .

- IR : Peaks at ~1730 cm (ester C=O) and ~1680 cm (ketone C=O) .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 291) .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies show dose-dependent anticancer activity:

- IC : 10–20 µM in breast (MDA-MB-231) and liver (HepG2) cancer cells via apoptosis induction (caspase-3 activation) .

- Antimicrobial Activity : Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) due to hydrophobic interactions with bacterial membranes .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be studied for oxidation/reduction pathways of this compound?

- Oxidation : Potassium permanganate in alkaline media converts the ethyl group to a carboxylic acid. Monitor reaction progress via HPLC, with rate constants (k) calculated using pseudo-first-order kinetics .

- Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol. Density Functional Theory (DFT) simulations predict transition states and activation energies .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC values (e.g., 15 µM in lung vs. 20 µM in liver cancer cells) may arise from cell-specific uptake or metabolic differences. Strategies include:

- Metabolic Profiling : LC-MS/MS to track intracellular compound degradation .

- Receptor Binding Assays : Surface Plasmon Resonance (SPR) to quantify target affinity variations (e.g., HDAC inhibition vs. esterase hydrolysis) .

Q. What structural modifications enhance biological activity compared to analogs?

- Ethyl vs. Methyl Phenyl Substituents : The 4-ethyl group increases lipophilicity (logP = 3.2) vs. methyl (logP = 2.8), improving membrane permeability .

- Fluorine/Chlorine Substitution : Fluorine analogs (e.g., 4-F-phenyl) show 30% higher enzyme inhibition due to electronegativity, while bulkier chlorine reduces solubility .

Q. What challenges arise during industrial-scale synthesis, and how are they mitigated?

- Purification : Column chromatography is impractical at scale. Alternatives include fractional crystallization (ethanol/water, 70:30 v/v) .

- Catalyst Recycling : Immobilized acid catalysts (e.g., sulfonated silica) reduce waste and enable reuse for ≥5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.